Azithromycin-d5: A Technical Guide for Researchers
Azithromycin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azithromycin-d5, a critical tool in contemporary bioanalytical research. We will delve into its fundamental properties, primary research applications, and detailed experimental methodologies, presenting quantitative data in a clear, structured format. This guide is intended to serve as a valuable resource for professionals in drug development and related scientific fields.
Core Concepts: Understanding Azithromycin-d5
Azithromycin-d5 is a stable isotope-labeled form of Azithromycin (B1666446), a widely used macrolide antibiotic.[1] In Azithromycin-d5, five hydrogen atoms in the Azithromycin molecule have been replaced with deuterium (B1214612) atoms, a stable (non-radioactive) isotope of hydrogen. This subtle modification results in a molecule with a higher molecular weight (approximately 754.03 g/mol ) compared to its non-labeled counterpart, Azithromycin (approximately 748.98 g/mol ).[][3] While chemically identical in terms of reactivity, this mass difference is the cornerstone of its utility in modern analytical techniques.
The primary and most critical research use of Azithromycin-d5 is as an internal standard (IS) in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its role is to improve the accuracy and precision of the quantification of Azithromycin in complex biological matrices such as plasma, serum, and tissue samples.[4][5] By adding a known amount of Azithromycin-d5 to each sample, researchers can account for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the final concentration measurement of the target analyte, Azithromycin.
Quantitative Data Summary
The following table summarizes key quantitative data for Azithromycin and its deuterated internal standard, Azithromycin-d5, as utilized in LC-MS/MS analysis. This data is crucial for method development and instrument setup.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Azithromycin | C38H72N2O12 | 748.98 | 749.50[4][6], 749.6[7][8] | 591.45[4], 591.5[6], 591.6[8] |
| Azithromycin-d5 | C38H67D5N2O12 | 754.03 | 754.50[4][6], 754.6[8] | 596.45[4], 596.6[8] |
Experimental Protocol: Quantification of Azithromycin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Azithromycin in human plasma, a common application in pharmacokinetic studies. This protocol is a composite of methodologies reported in the scientific literature.[4][6][7]
1. Materials and Reagents:
-
Azithromycin reference standard
-
Azithromycin-d5 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (blank)
-
Deionized water
2. Standard Solution Preparation:
-
Stock Solutions: Prepare individual stock solutions of Azithromycin and Azithromycin-d5 in methanol at a concentration of 1 mg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of Azithromycin by serially diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Azithromycin-d5 by diluting its stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the Azithromycin-d5 internal standard working solution.
-
Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
4. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution is often employed, consisting of two solvents:
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume, typically 5-20 µL, of the prepared sample supernatant is injected onto the column.
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is standard for Azithromycin analysis.[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Azithromycin and Azithromycin-d5.[4][6]
-
Azithromycin transition: m/z 749.5 → 591.5
-
Azithromycin-d5 transition: m/z 754.5 → 596.5
-
-
Data Analysis: The peak area ratio of the analyte (Azithromycin) to the internal standard (Azithromycin-d5) is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Azithromycin in the unknown samples is then determined from this curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of Azithromycin-d5 for bioanalytical research.
Caption: A flowchart illustrating the bioanalytical workflow for the quantification of Azithromycin using Azithromycin-d5 as an internal standard.
Caption: A diagram showing the relationship between Azithromycin's mechanism of action and the research application of Azithromycin-d5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
